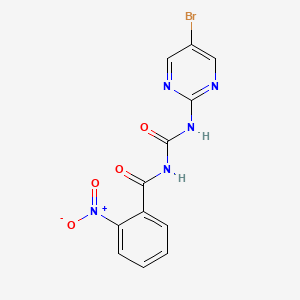
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is an organic compound that features a bromopyrimidine moiety linked to a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide typically involves the reaction of 5-bromopyrimidine with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as bromination, nitration, and subsequent coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide undergoes various chemical reactions including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Reduction: Conversion to N-((5-aminopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromopyrimidin-2-yl)acetamide
- tert-Butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
Uniqueness
N-((5-Bromopyrimidin-2-yl)carbamoyl)-2-nitrobenzamide is unique due to its specific combination of a bromopyrimidine and a nitrobenzamide moiety. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
111604-42-3 |
|---|---|
Molecular Formula |
C12H8BrN5O4 |
Molecular Weight |
366.13 g/mol |
IUPAC Name |
N-[(5-bromopyrimidin-2-yl)carbamoyl]-2-nitrobenzamide |
InChI |
InChI=1S/C12H8BrN5O4/c13-7-5-14-11(15-6-7)17-12(20)16-10(19)8-3-1-2-4-9(8)18(21)22/h1-6H,(H2,14,15,16,17,19,20) |
InChI Key |
UKBJYUKGTUVOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=NC=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


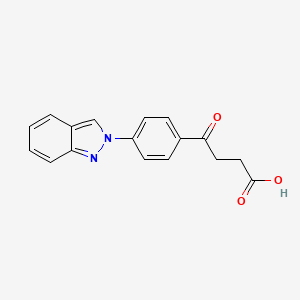
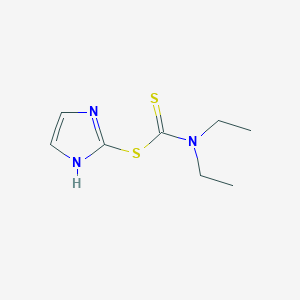
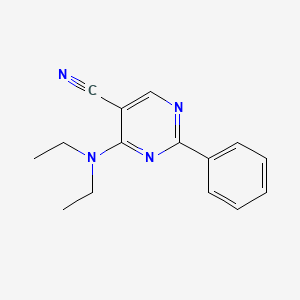
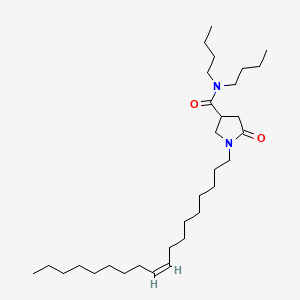
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)

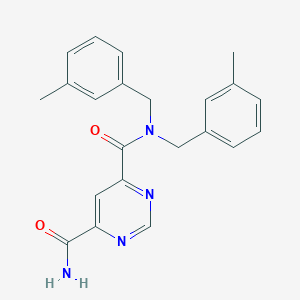
methanone](/img/structure/B12920857.png)
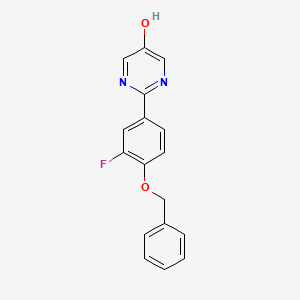
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
